Regioisomeric Purity: 3-(4-Cyanophenyl)isoxazole-5-carboxylic Acid vs. 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid
The procurement of 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid over its regioisomer, 5-(4-Cyanophenyl)isoxazole-3-carboxylic acid (CAS 1375064-45-1), is justified by distinct molecular properties critical for downstream applications . While both share the same molecular formula (C₁₁H₆N₂O₃) and weight (214.18 g/mol), their computed XLogP3 values differ: 1.6 for the 3-(3-cyanophenyl) analog [1] compared to an estimated 1.91 for the 3-(4-cyanophenyl) compound . This indicates a measurable difference in lipophilicity, which directly impacts membrane permeability and bioavailability in drug discovery contexts.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | Estimated 1.91 (LogP) |
| Comparator Or Baseline | 3-(3-Cyanophenyl)isoxazole-5-carboxylic acid (CAS 1152531-77-5): XLogP3 = 1.6 [1] |
| Quantified Difference | ΔXLogP3 = +0.31 |
| Conditions | Computed values using XLogP3 method. |
Why This Matters
A higher LogP value predicts increased lipophilicity, which can enhance membrane permeability, a key factor in optimizing drug-like properties.
- [1] PubChem. (2026). 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid [Compound summary]. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22282448 View Source
